Increased Lipophilicity: LogP Shift from 1.60 to 2.20 with Alpha-Methyl Substitution
The α-methyl substitution on the acrylic acid moiety significantly increases the compound's lipophilicity. The predicted LogP for the target compound alpha-methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4) is 2.20, compared to a predicted LogP of 1.60 (ACD/Labs) and an experimental Log Kow of 0.68 for the non-methylated analog 3-(5-nitro-2-furyl)acrylic acid (CAS 6281-23-8) . This represents an increase of 0.60–1.52 LogP units, reflecting greater membrane permeability potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP/Log Kow) |
|---|---|
| Target Compound Data | LogP = 2.20 (predicted) |
| Comparator Or Baseline | 3-(5-Nitro-2-furyl)acrylic acid (CAS 6281-23-8): ACD/LogP = 1.60 (predicted); Experimental Log Kow = 0.68 |
| Quantified Difference | ΔLogP = +0.60 to +1.52 (predicted vs. predicted to predicted vs. experimental) |
| Conditions | Predicted via ACD/Labs Percepta Platform for comparator; Chemsrc database for target compound |
Why This Matters
Higher lipophilicity directly influences membrane permeability and tissue distribution, making the α-methyl variant a preferred starting material when designing derivatives intended for intracellular or CNS targets.
